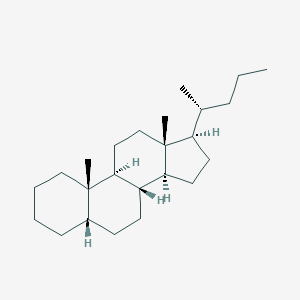

5beta-Cholane

Description

Contextualization within the Steroid Backbone Family

Steroids are a class of organic compounds characterized by a specific tetracyclic structure, commonly referred to as the steroid nucleus or gonane. This nucleus is composed of 17 carbon atoms arranged into four fused rings: three six-membered cyclohexane (B81311) rings (designated A, B, and C) and one five-membered cyclopentane (B165970) ring (designated D) britannica.comwikipedia.orgvedantu.comnumberanalytics.com. This fundamental skeleton, the cyclopentanoperhydrophenanthrene, serves as the basis for a vast array of biologically vital molecules, including hormones, vitamins, and components of cell membranes wikipedia.orgontosight.ai.

Cholane (B1240273) itself is a saturated hydrocarbon derivative of this steroid nucleus, featuring a specific arrangement of carbon atoms and side chains. It is considered the parent compound for many naturally occurring steroids and bile acids ontosight.aiwikipedia.org. The broader steroid family encompasses compounds like androstane, pregnane, and cholestane (B1235564), each distinguished by variations in the number of carbon atoms, the presence and position of methyl groups, and the nature of the side chain attached at the C17 position wikipedia.orgnumberanalytics.comnih.gov.

Stereochemical Significance of the 5beta-Configuration (A/B Ring Junction)

The "5beta" designation in 5beta-Cholane refers to the stereochemistry at the C5 carbon atom, specifically the orientation of the hydrogen atom attached to it britannica.compharmacy180.com. In steroid nomenclature, a beta (β) configuration indicates that a substituent is oriented above the plane of the ring system, while an alpha (α) configuration indicates it is below the plane britannica.compharmacy180.com.

Historical Academic Perspectives on 5beta-Cholane and its Derivatives

The study of steroids, including cholane derivatives, has a rich history dating back to the early 20th century. Early research focused on isolating and elucidating the structures of compounds found in biological sources, particularly bile, which led to the naming of cholane from the Greek word "chole" meaning bile ontosight.aiwikipedia.org.

Academics like Haslewood in the 1960s noted the evolutionary significance of chemical differences in bile salts, suggesting a progression from C27, 5alpha-alcohol sulfates to C24, 5beta-acids in more primitive animals wjgnet.com. This highlighted an early understanding of the evolutionary diversification of steroid structures and their stereochemical variations. The identification of 5beta-cholanic acid as the archetypal bile acid from which other C24 bile acids are derived underscores its foundational role in this class of compounds researchgate.net. Research has continued to explore the synthesis, metabolism, and biological roles of various cholane derivatives, including their involvement in bile acid biosynthesis, hormone signaling, and as precursors for complex molecules ontosight.ainih.govphysiology.org.

Data Table: Key Steroid Backbone Structures

| Parent Structure | Carbon Count | Key Feature | A/B Ring Fusion |

| Gonane | 17 | Basic steroid nucleus (cyclopentanoperhydrophenanthrene) | Varies |

| Cholane | 24 | Saturated hydrocarbon backbone | 5α or 5β |

| Androstane | 19 | Common to androgens and corticosteroids | Typically 5α |

| Pregnane | 21 | Common to progesterone (B1679170) and corticosteroids | Typically 5α |

| Cholestane | 27 | Basis for cholesterol and sterols | Typically 5α |

Compound Name List

5beta-Cholane

Gonane

Cholane

Androstane

Pregnane

Cholestane

5beta-cholanic acid

Cholic acid

Chenodeoxycholic acid

Deoxycholic acid

Ursodeoxycholic acid

Lithocholic acid

5beta-Pregnane-3-alpha,11-alpha,20-beta-triol

5beta-Dihydrotestosterone

5beta-Mestanolone

5beta-Cholane-3alpha,7beta,24-triol

5beta-Cholane-24-sulfonate

5beta-cholestane-3alpha,7alpha,26-triol (B96276)

5beta-pregnane-3alpha,17alpha,20beta,21-tetrol

5beta-cholane-3alpha,24-diol

5alpha-androstane-3beta,17beta-diol

5beta-cholane-3alpha,24-diol bisglucuronide

24-norcholane

Hyodeoxycholic acid

Brassinosteroid

Cortisol

Testosterone

Progesterone

Cholesterol

Squalene

Lanosterol

Hecogenin

Estradiol

Corticosteroids

5alpha-cholestane-3beta,17beta-diol 3-sulfate 17-glucuronide

5alpha-androstane-3beta,17alpha-diol (B108441) bisglucuronide

Androst-5-ene-3beta,17beta-diol bisglucuronide

Androst-4-ene-3beta,17beta-diol bisglucuronide

Estr-4-ene-3beta,17beta-diol bisglucuronide

5alpha-pregnane-3beta,20S-diol bisglucuronide

Pregn-5-ene-3beta,20S-diol bisglucuronide

Pregn-5-ene-3beta,20R-diol bisglucuronide

23-methyl-ursodeoxycholic acid

Phocaecholic acid

Structure

3D Structure

Properties

IUPAC Name |

(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42/c1-5-8-17(2)20-12-13-21-19-11-10-18-9-6-7-15-23(18,3)22(19)14-16-24(20,21)4/h17-22H,5-16H2,1-4H3/t17-,18+,19+,20-,21+,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSHQKIURKJITMZ-OBUPQJQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCCC4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80373-86-0 | |

| Record name | Cholane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080373860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CHOLANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6EF0441D4P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthetic Pathways and Enzymatic Transformations of 5beta Cholane Derivatives

Primary Bile Acid Biosynthesis Pathways and 5beta-Cholane Intermediates

The liver is the primary site for the de novo synthesis of bile acids from cholesterol. imrpress.com This process involves a series of enzymatic reactions that modify the steroid nucleus and shorten the cholesterol side chain, ultimately leading to the formation of C24 bile acids with the characteristic 5beta-cholane structure. nih.gov Two main pathways are recognized for primary bile acid synthesis: the classic (or neutral) pathway and the alternative (or acidic) pathway. nih.gov

Cholesterol to C27 Bile Alcohols/Acids

The initial steps in bile acid biosynthesis involve the conversion of cholesterol, a C27 sterol, into various C27 bile alcohol and acid intermediates. core.ac.uk In the classic pathway, which accounts for the majority of bile acid production, the first and rate-limiting step is the hydroxylation of cholesterol at the 7α position by the enzyme cholesterol 7α-hydroxylase (CYP7A1). imrpress.comnih.gov This reaction yields 7α-hydroxycholesterol. Subsequent modifications to the steroid nucleus, including the action of 3β-hydroxy-Δ5-C27-steroid dehydrogenase/isomerase (HSD3B7), lead to the formation of 7α-hydroxy-4-cholesten-3-one. nih.gov

The alternative, or acidic, pathway is initiated by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1), which hydroxylates the cholesterol side chain to form 27-hydroxycholesterol (B1664032). nih.govwjgnet.com This is then followed by 7α-hydroxylation by oxysterol 7α-hydroxylase (CYP7B1). nih.govwjgnet.com

Both pathways converge on the formation of C27 cholestanoic acid intermediates, such as 3α,7α-dihydroxy-5β-cholestanoic acid (DHCA) and 3α,7α,12α-trihydroxy-5β-cholestanoic acid (THCA), which are precursors to the primary bile acids chenodeoxycholic acid (CDCA) and cholic acid (CA), respectively. nih.govfrontiersin.org The reduction of the Δ4-3-oxo group by Δ4-3-oxosteroid 5β-reductase (AKR1D1) and 3α-hydroxysteroid dehydrogenase (AKR1C4) establishes the characteristic 5β-configuration of the A/B ring junction. nih.gov

Table 1: Key Intermediates in the Conversion of Cholesterol to C27 Bile Alcohols/Acids

| Intermediate Compound | Precursor | Key Enzyme(s) | Pathway |

| 7α-Hydroxycholesterol | Cholesterol | Cholesterol 7α-hydroxylase (CYP7A1) | Classic |

| 27-Hydroxycholesterol | Cholesterol | Sterol 27-hydroxylase (CYP27A1) | Alternative |

| 7α-Hydroxy-4-cholesten-3-one | 7α-Hydroxycholesterol | 3β-hydroxy-Δ5-C27-steroid dehydrogenase/isomerase (HSD3B7) | Classic |

| 3α,7α-Dihydroxy-5β-cholestanoic acid (DHCA) | 7α-Hydroxy-4-cholesten-3-one | Multiple steps including AKR1D1, AKR1C4, CYP27A1 | Both |

| 3α,7α,12α-Trihydroxy-5β-cholestanoic acid (THCA) | 7α,12α-Dihydroxy-4-cholesten-3-one | Multiple steps including AKR1D1, AKR1C4, CYP27A1 | Classic |

Side-Chain Oxidation Mechanisms Leading to C24 Cholanes

The conversion of C27 bile acid intermediates to the final C24 bile acids involves the oxidative shortening of the alkyl side chain. core.ac.uk This process occurs within the peroxisomes and is a form of β-oxidation. nih.gov Before the side chain can be shortened, the C27 bile acid intermediates must be activated to their coenzyme A (CoA) thioesters. nih.govfrontiersin.org This activation is catalyzed by bile acid-CoA synthetase (BACS) or very long-chain acyl-CoA synthetase (VLCS) in the endoplasmic reticulum. frontiersin.org

Once activated, the C27-bile acyl-CoA esters are transported into the peroxisomes. nih.gov A key step in this process is the racemization of the C-25 methyl group from the (25R)-isomer, which is the product of CYP27A1, to the (25S)-isomer by the enzyme α-methylacyl-CoA racemase (AMACR). nih.govnih.gov This is necessary because the subsequent peroxisomal β-oxidation enzymes are specific for the (S)-isomer. nih.gov The side chain is then shortened by a series of enzymatic reactions, releasing propionyl-CoA and resulting in the formation of the C24 bile acyl-CoA, which is then converted to the corresponding C24 bile acid.

Role of Specific Hydroxylases (e.g., Sterol 27-Hydroxylase, Oxysterol 7α-Hydroxylase)

Several hydroxylase enzymes, primarily belonging to the cytochrome P450 family, play critical roles in the biosynthesis of 5beta-cholane derivatives.

Sterol 27-Hydroxylase (CYP27A1): This mitochondrial enzyme is a key player in both the classic and alternative pathways of bile acid synthesis. imrpress.comnih.gov In the alternative pathway, it catalyzes the initial hydroxylation of the cholesterol side chain. nih.govwjgnet.com In the classic pathway, it is responsible for the oxidation of the side chain of the 5β-cholestane-3α,7α-diol and 5β-cholestane-3α,7α,12α-triol precursors. nih.gov CYP27A1 is expressed in many tissues, not just the liver, and plays a role in reverse cholesterol transport by producing 27-hydroxycholesterol, which can be transported to the liver for conversion into bile acids. uzh.ch

Oxysterol 7α-Hydroxylase (CYP7B1): This microsomal enzyme is specific to the alternative (acidic) pathway of bile acid synthesis. nih.govwjgnet.com It catalyzes the 7α-hydroxylation of 27-hydroxycholesterol and other oxysterols. wjgnet.commdpi.com The expression of CYP7B1 in various tissues allows for the conversion of oxysterols into intermediates that can then be transported to the liver for the completion of bile acid synthesis. wjgnet.com

Secondary Bile Acid Metabolism Involving 5beta-Cholane Derivatives

Microbial Transformations in Gut Microbiome Research

The gut microbiome possesses a vast enzymatic capacity that can extensively modify primary bile acids. researchgate.net Research in this area has identified several key bacterial species and enzymatic pathways involved in these transformations. The conversion of primary bile acids to secondary bile acids is a multi-step process that primarily involves deconjugation followed by dehydroxylation. frontiersin.org Genera such as Bacteroides and Clostridium are known to be significantly involved in these metabolic conversions. frontiersin.orgbiorxiv.org The composition of the gut microbiota can therefore have a profound impact on the profile of circulating bile acids, which in turn can influence host metabolism and physiology. researchgate.net

Deconjugation and Dehydroxylation Processes

Deconjugation: Primary bile acids are conjugated in the liver with either glycine (B1666218) or taurine (B1682933) before being secreted into the bile. In the intestine, a crucial first step in their microbial metabolism is deconjugation, which is the hydrolysis of the amide bond linking the bile acid to its amino acid conjugate. wjgnet.com This reaction is catalyzed by bile salt hydrolases (BSHs), enzymes that are produced by a wide range of gut bacteria. wjgnet.comfrontiersin.org Deconjugation is considered a "gateway reaction" as it is a prerequisite for many subsequent microbial transformations, including dehydroxylation. frontiersin.org

Dehydroxylation: Following deconjugation, the unconjugated primary bile acids can undergo dehydroxylation, most commonly at the 7α-position. nih.gov This reaction is carried out by a more restricted group of anaerobic gut bacteria. wjgnet.com The 7α-dehydroxylation of cholic acid produces deoxycholic acid (DCA), and the 7α-dehydroxylation of chenodeoxycholic acid yields lithocholic acid (LCA). nih.gov These secondary bile acids are less water-soluble than their primary counterparts and have distinct signaling properties. The multi-step enzymatic pathway for 7α-dehydroxylation has been elucidated and involves a series of oxidation, dehydration, and reduction reactions. biorxiv.org

Table 2: Major Microbial Transformations of Primary 5beta-Cholane Bile Acids

| Primary Bile Acid | Microbial Process | Key Enzyme(s) | Secondary Bile Acid Product |

| Cholic Acid | 7α-Dehydroxylation | Bai gene cluster enzymes | Deoxycholic Acid (DCA) |

| Chenodeoxycholic Acid | 7α-Dehydroxylation | Bai gene cluster enzymes | Lithocholic Acid (LCA) |

| Conjugated Bile Acids | Deconjugation | Bile Salt Hydrolase (BSH) | Unconjugated Bile Acids |

Key Enzymes in 5beta-Cholane Metabolism

The metabolic fate of 5beta-cholane derivatives, particularly in the context of bile acid biosynthesis, is governed by a series of highly specific enzymatic reactions. These enzymes are responsible for key structural modifications, including the stereospecific reduction of the steroid nucleus, the epimerization of hydroxyl groups, and the oxidative shortening of the side chain.

5beta-Reductase Activity and Stereoselectivity

A pivotal step in the formation of 5beta-cholane structures is the reduction of a Δ4-3-oxosteroid precursor. This reaction is catalyzed by the enzyme Δ4-3-oxosteroid 5β-reductase (EC 1.3.1.3), also known as aldo-keto reductase family 1 member D1 (AKR1D1). oup.com This enzyme is the only known steroid 5β-reductase, making it essential for the biosynthesis of bile acids. oup.com

5β-reductase catalyzes the conversion of various Δ4-3-oxosteroids, such as cholest-4-en-3-one, into their 5β-reduced metabolites. wikipedia.org The reaction involves the addition of a hydride ion from the cofactor NADPH to the C-5 position of the steroid nucleus. wikipedia.orgreactome.org The defining characteristic of this enzyme is its stereoselectivity. It exclusively produces the 5β-isomer, where the A and B rings of the steroid are fused in a cis configuration. This cis-fusion gives the 5beta-cholane skeleton its characteristic bent shape, which is crucial for the amphipathic and detergent properties of the resulting bile acids. nih.gov The human form of the enzyme is capable of acting on a range of substrates, including progesterone (B1679170), androstenedione, and testosterone, converting them into their 5β-reduced forms. wikipedia.org

The reaction catalyzed by 5β-reductase can be summarized as:

5β-cholestan-3-one + NADP+ ⇌ cholest-4-en-3-one + NADPH + H+ wikipedia.org

Studies in various species, including the zebra finch, have confirmed the presence and activity of 5β-reductase in different tissues, highlighting its fundamental role in steroid metabolism beyond just the liver. nih.govnih.gov

Hydroxysteroid Dehydrogenases (HSDHs) in Bile Acid Epimerization

Hydroxysteroid dehydrogenases (HSDHs) are a class of NAD(P)(H)-dependent oxidoreductases that play a critical role in diversifying the structure and function of 5beta-cholane derivatives. nih.govnih.gov These enzymes catalyze the reversible oxidation and reduction of hydroxyl groups at specific positions on the steroid nucleus, primarily at the C-3, C-7, and C-12 positions. jnmjournal.orgresearchgate.net

A key function of HSDHs is the epimerization of hydroxyl groups, which involves changing their stereochemical orientation from α to β, or vice versa. nih.govjnmjournal.org This is not a direct conversion but a two-step process:

Oxidation of a hydroxyl group (e.g., 7α-hydroxyl) to a keto group by one HSDH, creating a stable oxo-bile acid intermediate (e.g., 7-oxo-lithocholic acid). jnmjournal.orgresearchgate.net

Reduction of the keto group by a different, stereospecific HSDH to form the epimeric hydroxyl group (e.g., 7β-hydroxyl). jnmjournal.orgresearchgate.net

This process effectively acts as a reversible switch, modulating the physicochemical properties of bile acids. nih.gov For example, the epimerization of the primary bile acid chenodeoxycholic acid (CDCA; 3α,7α-dihydroxy-5β-cholan-24-oic acid) to the therapeutic bile acid ursodeoxycholic acid (UDCA; 3α,7β-dihydroxy-5β-cholan-24-oic acid) is mediated by the sequential action of 7α-HSDH and 7β-HSDH. researchgate.net

Gut microbiota are a rich source of HSDHs, with different bacterial species expressing enzymes with distinct positional and stereochemical specificities. nih.gov Common microbial enzymes include 3α-HSDH, 3β-HSDH, 7α-HSDH, 7β-HSDH, and 12α-HSDH. nih.govresearchgate.net For instance, strains of Eggerthella lenta have been shown to possess 3α, 3β, 7α, and 12α-HSDH activity, enabling them to produce a variety of iso-bile acids. nih.gov

| Enzyme | Function in 5beta-Cholane Metabolism | Example Transformation |

| 7α-HSDH | Oxidizes the 7α-hydroxyl group to a 7-keto group. | Chenodeoxycholic acid (CDCA) → 7-oxo-lithocholic acid researchgate.net |

| 7β-HSDH | Reduces a 7-keto group to a 7β-hydroxyl group. | 7-oxo-lithocholic acid → Ursodeoxycholic acid (UDCA) researchgate.net |

| 3α-HSDH | Interconverts 3α-hydroxyl groups and 3-keto groups. | Deoxycholic acid (DCA) → 3-oxo-DCA researchgate.net |

| 12α-HSDH | Interconverts 12α-hydroxyl groups and 12-keto groups. | Deoxycholic acid (DCA) → 12-oxo-lithocholic acid researchgate.net |

Peroxisomal Multifunctional Enzyme Activities

The final stages of primary bile acid synthesis from cholesterol involve the shortening of the C27 aliphatic side chain to a C24 carboxylic acid. This process of β-oxidation occurs within cellular organelles called peroxisomes. nih.govwindows.net After initial modifications in the endoplasmic reticulum and cytosol, C27 cholestanoyl-CoA intermediates are transported into peroxisomes for side-chain cleavage. nih.gov

This pathway involves the action of several peroxisomal enzymes, including a bifunctional or multifunctional enzyme. windows.nethmdb.ca In humans, Peroxisomal Multifunctional Enzyme Type 2 (HSD17B4) is a key player. hmdb.ca This enzyme exhibits both hydratase and dehydrogenase activities, which are essential for the β-oxidation spiral. It acts on bile acid intermediates like di- and tri-hydroxycholestanoyl-CoAs to facilitate the stepwise removal of a three-carbon unit (as propionyl-CoA). hmdb.ca

The process ultimately yields a C24 bile acid, such as chenodeoxycholoyl-CoA or choloyl-CoA, and propionyl-CoA. hmdb.ca The final step in the peroxisome is often the conjugation of the newly formed bile acid with either glycine or taurine, a reaction catalyzed by bile acid-CoA:amino acid N-acyltransferase (BAAT), before being exported from the cell. nih.govwindows.net

Isotopic Labeling Studies in Metabolic Pathway Elucidation

Isotopic labeling is a powerful technique used to trace the intricate metabolic pathways of compounds like 5beta-cholane derivatives. nih.govnih.gov This methodology, often referred to as Stable Isotope Resolved Metabolomics (SIRM), involves introducing a molecule containing a stable (non-radioactive) or radioactive isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or tritium (B154650) (³H), into a biological system. nih.govnih.govnih.gov

The labeled compound acts as a tracer, and its journey through various metabolic reactions can be monitored. osti.gov After a designated period, metabolites are extracted from the system (e.g., cells, tissues, or biofluids) and analyzed using highly sensitive analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov By detecting the isotopic label in downstream products, researchers can unambiguously identify precursor-product relationships and map the sequence of enzymatic transformations. nih.govnih.gov

This approach has been instrumental in confirming the biosynthetic pathways of bile acids. For example, to investigate the conversion of bile alcohols to bile acids, 5β-[G-³H]cholestane-3α,7α,12α,25-tetrol was synthesized and administered intravenously to human subjects. nih.gov Analysis of bile and feces revealed the presence of labeled cholic acid. The specific activity curves of the administered tetrol and the resulting cholic acid demonstrated a clear precursor-product relationship, providing strong evidence that this C25-hydroxylated bile alcohol is a precursor in the formation of cholic acid in humans. nih.gov Similarly, studies using a tritium-labeled 5β-cholestane-3α, 7α, 24xi, 25-tetrol in a perfused rabbit liver system identified cholic acid and chenodeoxycholic acid as major metabolic products, confirming the liver's capacity to process such intermediates. nih.gov

Chemical Synthesis and Derivatization Strategies for 5beta Cholane Scaffold

Total and Semisynthetic Routes to 5β-Cholane and its Core Structure

The construction of the 5β-cholane skeleton and its immediate derivatives often commences from readily available natural steroids and bile acids. These approaches leverage the existing stereochemistry of the starting materials to achieve efficient and controlled syntheses.

Synthesis from Precursor Steroids and Bile Acids (e.g., Chenodeoxycholic Acid, Cholic Acid)

Semisynthesis from naturally occurring bile acids is a predominant strategy for accessing the 5β-cholane core structure. Chenodeoxycholic acid and cholic acid, both featuring the characteristic cis-fusion of the A and B rings of the 5β-cholane skeleton, serve as versatile starting materials. For instance, 5β-cholestane-3α,7α,25-triol has been synthesized from 3α,7α-dihydroxy-5β-cholanoic acid (chenodeoxycholic acid). This multi-step process involves the protection of the hydroxyl groups as formoxy derivatives, conversion of the carboxylic acid to an acid chloride, and subsequent reaction with diazomethane. A Wolff rearrangement, as part of the Arndt-Eistert synthesis, then yields the 25-homochenodeoxycholic acid, which upon treatment with a Grignard reagent, furnishes the target triol.

Similarly, a convenient synthesis of 5β-cholestane-3α,7α,12α,25-tetrol has been achieved from cholic acid. This procedure utilizes a modified homologation sequence of an intermediate α-diazoketone in a homogeneous medium, followed by a Grignard reaction to yield the desired tetrol. These semisynthetic approaches are valuable for producing significant quantities of bile acid metabolites and analogues for further biological investigation.

Stereocontrolled Synthesis of Hydroxylated 5β-Cholane Derivatives

The stereocontrolled introduction of hydroxyl groups onto the 5β-cholane scaffold is critical for mimicking natural bile alcohols and exploring structure-activity relationships. Higher-yield syntheses of 5β-cholestane-3α,7α,12α,25-tetrol and 5β-cholestane-3α,7α,12α,24ξ,25-pentol have been developed from cholic acid. One improved method for the pentol involves performic acid oxidation of an unsaturated triol intermediate, which circumvents the formation of the contaminating 5β-cholestane-3α,7α,12α,25,26-pentol that can arise in other synthetic routes.

Furthermore, stereospecific synthesis allows for the inversion of stereochemistry at specific positions. For example, 3β-hydroxylated bile alcohols, such as 5β-cholestane-3β,7α,25-triol and 5β-cholestane-3β,7α,12α,25-tetrol, have been synthesized from their corresponding 3α-analogs. This transformation is achieved through a reaction with triphenylphosphine, diethyl azodicarboxylate, and an acid like formic acid, which results in the formation of a sterically pure 3β-formate ester. Subsequent saponification provides the epimer of the starting alcohol. This method's success is dependent on the steric availability of the hydroxyl groups, with equatorial hydroxyls reacting under milder conditions.

Homologation and Chain Extension Methodologies

Homologation and chain extension of the side chain of 5β-cholane derivatives are essential for accessing a wider range of chain lengths and functionalities. A modified homologation sequence has been effectively used in the synthesis of 5β-cholestane-3α,7α,12α,25-tetrol from a cholic acid-derived intermediate, 3α,7α,12α-triformyloxy-24-oxo-25-diazo-25-homo-5β-cholane. This process involves treating the intermediate α-diazoketone with a solution of silver benzoate (B1203000) in triethylamine in methanol, followed by a Grignard reaction to extend the chain and introduce a hydroxyl group.

Another approach to chain extension involves the reaction of a tosylated derivative with sodium diethyl malonate. For example, the synthesis of 3α,12α-dihydroxy-23a,23b-dihomo-5β-cholan-24-oic acid was achieved from methyl 3α,12α-dihydroxy-5β-cholanoate. The starting material was first reduced to the corresponding alcohol, which was then selectively tosylated at the C-24 position. Reaction with sodium diethyl malonate, followed by hydrolysis and decarboxylation, resulted in a two-carbon extension of the side chain.

Synthesis of Substituted 5β-Cholane Analogues

The synthesis of substituted 5β-cholane analogues with modified steroid nuclei and side chains allows for the fine-tuning of their physicochemical and biological properties.

Regioselective and Stereoselective Functionalization of the Steroid Nucleus

The functionalization of the steroid nucleus in a regioselective and stereoselective manner is a key challenge in the synthesis of 5β-cholane analogues. One example of regioselective functionalization is the reduction of an 11,12-seco-dioic anhydride derivative of 5β-cholane. Treatment of 3α-ethoxycarbonyloxy-11,12-seco-5β-cholane-11,12,24-trioic acid-11,12-anhydride 24-methyl ester with sodium borohydride in THF resulted in the totally regioselective reduction at the C-12 position to yield 3α-ethoxycarbonyloxy-11,12-seco-12-hydroxy-5β-cholane-11,24-dioic acid 24-methyl ester.

Stereoselective functionalization has been demonstrated in the synthesis of 3β-hydroxylated bile alcohols from their 3α-epimers, as previously mentioned. This method allows for the specific inversion of the stereocenter at C-3, providing access to less common bile alcohol isomers. The differentiation between the 3α- and 3β-epimers can be confirmed using proton and 13C-NMR spectroscopy, as well as by their distinct chromatographic mobilities.

Modification of the Side Chain (e.g., sulfonate, polyamino, oic acids)

The side chain of the 5β-cholane scaffold is a common site for modification to produce analogues with altered properties.

Sulfonate Derivatives: The synthesis of sulfonate analogues of bile acids has been achieved. For example, sodium 3α,7α-dihydroxy-5β-cholane-24-sulfonate and sodium 3α,7β-dihydroxy-5β-cholane-24-sulfonate have been synthesized from chenodeoxycholic acid and ursodeoxycholic acid, respectively nih.gov. The synthesis involves the reduction of the carboxylic acid to a triol, followed by selective tosylation of the primary hydroxyl group at C-24. The resulting tosylate is then converted to a 24-iodo derivative, which upon reaction with sodium sulfite, yields the desired sulfonate analogue nih.gov.

Oic Acid Derivatives: Derivatives with modified carboxylic acid side chains, such as nor-bile acids (shortened by one carbon), can be synthesized through a "second order" Beckmann rearrangement. Treatment of formylated bile acids with sodium nitrite in a mixture of trifluoroacetic anhydride and trifluoroacetic acid yields 24-nor-23-nitriles. Subsequent alkaline hydrolysis of these nitriles affords the corresponding nor-bile acids in high yields. This method has been successfully applied to synthesize a range of 24-nor-5β-cholan-23-oic acids from their natural C24 bile acid precursors.

The synthesis of 3α,12α-dihydroxy-23a,23b-dihomo-5β-cholan-24-oic acid, a side-chain extended derivative, has also been reported, as detailed in the homologation section.

Polyamino Derivatives: While general methods for the synthesis of polyamine derivatives and their conjugation to various molecules are well-established, specific examples of the synthesis of polyamino-substituted 5β-cholane analogues are not extensively reported in the readily available scientific literature. General strategies for polyamine synthesis include N-alkylation of haloalkanes, acylation, imine formation, and the Fukuyama amine synthesis. These methods could potentially be adapted for the functionalization of the 5β-cholane scaffold, for instance, by conjugating polyamines to the carboxylic acid group of the side chain or by introducing amino functionalities onto the steroid nucleus through appropriate chemical transformations.

| Starting Material | Reagents | Product | Reference |

| Chenodeoxycholic acid | 1. Ethyl chloroformate, triethylamine 2. Sodium borohydride 3. p-Toluenesulfonyl chloride 4. Sodium iodide 5. Sodium sulfite | Sodium 3α,7α-dihydroxy-5β-cholane-24-sulfonate | nih.gov |

| Ursodeoxycholic acid | 1. Ethyl chloroformate, triethylamine 2. Sodium borohydride 3. p-Toluenesulfonyl chloride 4. Sodium iodide 5. Sodium sulfite | Sodium 3α,7β-dihydroxy-5β-cholane-24-sulfonate | nih.gov |

| Formylated bile acids | Sodium nitrite, trifluoroacetic anhydride, trifluoroacetic acid, then alkaline hydrolysis | 24-nor-5β-cholan-23-oic acid derivatives | |

| Methyl 3α,12α-dihydroxy-5β-cholanoate | 1. LiAlH4 2. Tosyl chloride 3. Sodium diethyl malonate 4. Hydrolysis and decarboxylation | 3α,12α-dihydroxy-23a,23b-dihomo-5β-cholan-24-oic acid |

Synthesis of Conjugated 5β-Cholane Derivatives

The synthesis of conjugated derivatives of the 5β-cholane scaffold can be broadly categorized into two main types: the formation of conjugated systems within the steroid nucleus itself, and the conjugation of moieties to the side chain, most commonly the C-24 carboxylic acid of bile acids.

One notable example of creating a conjugated system within the 5β-cholane framework is the synthesis of 1,4-dien-3-ones from various bile acids. This transformation introduces a cross-conjugated dienone system in the A-ring of the steroid, which can serve as a versatile intermediate for further chemical modifications. The synthesis of these 1,4-dien-3-ones has been investigated as a potential route to allo bile acids (5α-isomers) through reduction methods. nih.gov The reduction of these conjugated systems, particularly using methods like lithium-ammonia reduction, has been shown to produce 3-keto- and 3β-hydroxy-allo bile acids in good yields. nih.gov

The more prevalent form of conjugation involves the derivatization of the C-24 carboxylic acid of bile acids. In biological systems, primary bile acids are conjugated with the amino acids glycine (B1666218) or taurine (B1682933) in the liver before being secreted into the bile. frontiersin.orgthemedicalbiochemistrypage.orgnih.govyoutube.com This conjugation process increases the water solubility of bile acids and alters their physicochemical properties. youtube.com Synthetic chemists have developed various methods to mimic and expand upon this natural conjugation.

A common laboratory approach for the synthesis of these conjugated bile acids involves the use of peptide coupling reagents. One established method utilizes N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) to facilitate the one-step conjugation of bile acids with amino acids like taurine and glycine. nih.gov This reaction proceeds through the formation of a mixed carbonic-carboxylic acid anhydride intermediate, which then reacts with the amino group of the amino acid to form the stable amide bond. nih.gov

The following table summarizes the key reagents and outcomes in the synthesis of conjugated 5β-cholane derivatives.

| Type of Conjugation | Starting Material (5β-Cholane Derivative) | Key Reagents/Method | Product | Significance |

| A-Ring Dienone Formation | Various Bile Acids | Not specified in detail in the provided text | 1,4-Dien-3-one derivatives of bile acids | Creation of a conjugated system within the steroid nucleus; intermediate for allo bile acid synthesis nih.gov |

| Side-Chain Amide Conjugation | Bile Acids (e.g., cholic acid) | N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ), Amino Acids (e.g., taurine, glycine) | Glycine or taurine-conjugated bile acids | Mimics natural biological conjugation, enhances water solubility nih.gov |

Novel Synthetic Methodologies and Chemical Transformations

The rigid and complex structure of the 5β-cholane scaffold presents unique challenges and opportunities for the application of modern synthetic methodologies. Researchers are continually exploring novel ways to functionalize this framework with high selectivity and efficiency.

Biocatalytic Transformations:

A significant area of innovation lies in the use of biocatalysis, particularly microbial transformations, to modify the 5β-cholane skeleton. Gut microbiota, for instance, play a crucial role in the metabolism of primary bile acids into secondary bile acids through processes like 7α-dehydroxylation. nih.govnih.govnih.gov This transformation, carried out by anaerobic bacteria, converts cholic acid and chenodeoxycholic acid into deoxycholic acid and lithocholic acid, respectively. wikipedia.org The enzymes within these microorganisms can perform highly regio- and stereoselective reactions that are often difficult to achieve with conventional chemical methods. For example, specific bacterial strains have been isolated that are capable of dehydroxylating cholic acid at the C-7 position. nih.gov Furthermore, microorganisms like Arthrobacter simplex have been used to degrade the side chain of bile acids, leading to the formation of nor- and dinor-homologues, which are valuable as reference compounds for studying bile acid metabolism. nih.gov The enzymatic machinery of these microbes offers a powerful tool for targeted modifications of the 5β-cholane structure.

Biomimetic Remote Functionalization:

Inspired by enzymatic reactions, biomimetic approaches have also been employed. A notable example is the use of Breslow's biomimetic remote functionalization in the preparation of a rare bile acid from the more readily available chenodeoxycholic acid (CDCA). frontiersin.org This methodology typically involves attaching a reactive template to a specific position on the steroid, which then directs a chemical transformation to a remote, non-activated C-H bond, mimicking the site-selectivity of enzymes.

Late-Stage Functionalization:

The concept of late-stage functionalization (LSF) is particularly relevant for the modification of complex molecules like 5β-cholane derivatives. LSF aims to introduce chemical modifications at the final stages of a synthetic sequence, allowing for the rapid generation of a diverse range of analogues from a common advanced intermediate. nih.govwikipedia.orgscispace.commpg.de This strategy is highly valuable in drug discovery for exploring structure-activity relationships. While specific, detailed examples of LSF applied to the 5β-cholane scaffold are emerging, the principles of C-H activation and other functional group tolerant reactions hold great promise for creating novel bile acid derivatives with unique biological properties. nih.govwikipedia.orgscispace.commpg.de

The table below provides an overview of some novel synthetic methodologies applied to the 5β-cholane scaffold.

| Methodology | 5β-Cholane Substrate | Transformation | Key Features |

| Microbial Biocatalysis | Cholic Acid | 7α-dehydroxylation | High regio- and stereoselectivity; conversion of primary to secondary bile acids nih.govnih.govnih.gov |

| Microbial Biocatalysis | 3-oxo-24-nor-5β-cholan-23-oic acid | Side-chain degradation | Formation of nor- and dinor-homologues nih.gov |

| Biomimetic Remote Functionalization | Chenodeoxycholic acid (CDCA) | Remote C-H functionalization | Site-selective modification of non-activated positions frontiersin.org |

| Late-Stage Functionalization (Concept) | Complex 5β-cholane derivatives | Various (e.g., C-H activation) | Diversification of complex molecules at late synthetic stages nih.govwikipedia.orgscispace.commpg.de |

Analytical Research Methodologies for 5beta Cholane and Its Metabolites

Advanced Chromatographic Techniques for Separation and Purification

Chromatography is a cornerstone in the study of 5beta-cholane and its derivatives, enabling the separation of these closely related steroids from complex mixtures.

Gas-Liquid Chromatography (GLC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas-Liquid Chromatography (GLC) and its coupling with Mass Spectrometry (GC-MS) are powerful tools for the analysis of volatile or derivatized 5beta-cholane compounds. nih.govcmbr-journal.com These techniques are particularly useful for metabolic profiling and the identification of bile alcohols and acids. nih.govnih.gov For instance, capillary GC-MS has been instrumental in the identification of various bile alcohols in human bile after hydrolysis. nih.gov

Prior to analysis, non-volatile bile acids are often converted into more volatile methyl ester acetates to facilitate their passage through the GC column. nih.gov The GC-MS method is highly sensitive and selective, capable of separating complex mixtures and identifying compounds even at very low concentrations. cmbr-journal.comresearchgate.net The identification of compounds is typically achieved by comparing their retention times and mass spectra with those of known reference standards or by matching them against spectral libraries like the Willey7 Library. cmbr-journal.comresearchgate.net

In a study analyzing the active compounds in white pepper, GC-MS was used to identify Ethyl iso-allocholate, a derivative of the 5beta-cholane structure. cmbr-journal.com The analysis involves setting specific temperature programs for the injector and the column to ensure optimal separation. cmbr-journal.com Similarly, GC-MS has been used for the qualitative determination of various high and low molecular weight phytocomponents in plant extracts. phcogj.com

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

High-Performance Liquid Chromatography (HPLC) and the more recent Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) have become indispensable for the analysis of 5beta-cholane and its metabolites. google.complos.org These techniques offer high resolution and sensitivity, making them ideal for complex biological samples. windows.netconicet.gov.ar

UPLC-MS/MS, in particular, provides significant advantages in terms of speed and resolution over traditional HPLC methods. lcms.cz This is achieved by using columns with smaller particle sizes (typically 1.7 µm), which allows for faster separations without compromising efficiency. lcms.cznih.gov The use of UPLC can drastically reduce run times, increasing sample throughput. lcms.cz For example, a UPLC method was able to reduce the analysis time from 25 minutes to 5 minutes while improving chromatographic resolution. lcms.cz

These methods are frequently used for purity assessment and the identification of impurities in synthetic bile acid derivatives. vulcanchem.com For instance, HPLC-UV with a C18 column and gradient elution is used for quantifying impurities in synthetic bile acid derivatives. In metabolic studies, UPLC-MS has been used to analyze serum samples to identify metabolic signatures, including those of 5beta-cholane derivatives, in disease models. plos.orgconicet.gov.ar The separation is typically performed on a reverse-phase column, such as a C18 column, with a mobile phase gradient consisting of an aqueous solvent and an organic solvent, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization. nih.gov

Table 1: Comparison of HPLC and UPLC in Analytical Research

| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |

| Particle Size | 3-5 µm | < 2 µm |

| Pressure | Lower operating pressures | Higher operating pressures |

| Resolution | Good | Excellent |

| Analysis Time | Longer | Shorter |

| Solvent Consumption | Higher | Lower |

Thin-Layer Chromatography (TLC) in Research

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the qualitative analysis of 5beta-cholane derivatives. iitg.ac.inuvic.ca It is widely used for monitoring the progress of chemical reactions, checking the purity of compounds, and identifying components in a mixture. uvic.ca

In TLC, a stationary phase, typically silica (B1680970) gel or alumina, is coated on a glass or plastic plate. iitg.ac.in The sample is spotted on the plate, which is then placed in a developing chamber containing a suitable mobile phase. The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. iitg.ac.in

TLC is often used in combination with other analytical techniques. For example, it can be used to monitor the entire procedure of bile acid analysis by GLC. nih.gov In synthetic chemistry, TLC is essential for confirming the completion of reactions, such as the oxidation of hydroxyl groups in the synthesis of 12-oxo bile acid derivatives. The separated spots on the TLC plate can be visualized using various methods, including UV light for chromophoric compounds or chemical staining reagents like phosphomolybdic acid. ucsb.edu

Spectroscopic and Spectrometric Approaches for Structural Elucidation and Quantification

Spectroscopic and spectrometric techniques are vital for the detailed structural characterization and quantification of 5beta-cholane and its metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, COSY, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules, including 5beta-cholane derivatives. google.commdpi.com One-dimensional (1D) NMR techniques like ¹H NMR and ¹³C NMR provide information about the chemical environment of hydrogen and carbon atoms, respectively. mdpi.com

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing the connectivity between atoms within the molecule. For example, COSY helps identify coupled protons, while HMBC reveals long-range correlations between protons and carbons, aiding in the assembly of the complete molecular structure. mdpi.com NOESY (Nuclear Overhauser Effect Spectroscopy) is another powerful 2D NMR technique used to determine the stereochemistry of a molecule by identifying protons that are close in space. google.com These techniques have been used to confirm the structure and stereochemistry of synthetic bile acid analogs. mdpi.comgoogle.com

NMR is also used to determine the ratio of isomers in a mixture. For instance, in the synthesis of a cholane (B1240273) derivative, NMR analysis demonstrated a diastereomeric ratio of E/Z >95%. google.comgoogle.com

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. mdpi.com When coupled with a separation technique like GC or LC, it becomes a powerful tool for identifying and quantifying compounds in complex mixtures. google.complos.orgvulcanchem.com

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the molecular formula of a compound with a high degree of confidence. Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a characteristic fragmentation pattern, which provides detailed structural information. mdpi.compittcon.org This technique is particularly useful for differentiating between isomers that may have identical molecular weights. mdpi.com

In the context of 5beta-cholane research, MS and MS/MS are used to identify metabolites in biological fluids, confirm the structures of synthetic compounds, and quantify their levels. nih.govnih.gov For example, the chemical structure of a major metabolite of a bishomochenodeoxycholic acid analog was identified by mass spectrometry and NMR spectroscopy as the 15-alpha-hydroxylated derivative. nih.govresearchgate.net Recent advancements in MS, including techniques like electron detachment dissociation (EDD), have even enabled the differentiation of stereoisomers, such as glucuronic acid and iduronic acid residues in glycosaminoglycans. science.gov

Infrared (IR) Spectrometry

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in 5beta-cholane derivatives. The technique measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. These frequencies correspond to distinct peaks in an IR spectrum, providing a molecular fingerprint. youtube.com While the core 5beta-cholane structure consists of C-H and C-C bonds, it is the functional groups on its derivatives and metabolites that yield the most characteristic IR signals.

Research findings have documented the characteristic IR absorption frequencies for several functionalized 5β-cholane compounds. These data are critical for confirming the successful synthesis or isolation of specific derivatives.

Table 1: Reported Infrared (IR) Absorption Frequencies for 5beta-Cholane Derivatives

| Functional Group | Absorption Frequency (cm⁻¹) | Compound Context | Source |

|---|---|---|---|

| O-H Stretch | ~3610 | 24-(Morpholin-4-yl)-5β-cholan-3α-ol | cas.cz |

| C=N Stretch | 1623, 1618, 1609 | Various 23-(4,5-Dihydroimidazol-2-yl)-24-nor-5β-cholane diols and triols | cas.cz |

| C-O Stretch | 1049, 1011 | Various 23-(4,5-Dihydroimidazol-2-yl)-24-nor-5β-cholane diols and triols | cas.cz |

| C-O-C Stretch | 1115 | 24-(Morpholin-4-yl)-5β-cholan-3α-ol (morpholinyl group) | cas.cz |

| Ester C=O Stretch | ~1720 | (3α,5β,7α,12α)-Cholane-3,7,12,24-tetrol 3,7,12-Triformate | vulcanchem.com |

Stereochemical Differentiation using Advanced Analytical Tools

The biological activity of cholane derivatives is highly dependent on their stereochemistry. Distinguishing between stereoisomers, which have the same molecular formula and connectivity but differ in the spatial arrangement of atoms, requires advanced analytical tools. sigmaaldrich.com Key techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and chiral chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy are powerful methods for elucidating the precise three-dimensional structure of 5beta-cholane derivatives.

¹³C NMR Spectroscopy: This technique is particularly sensitive to the local electronic environment of each carbon atom. Studies have shown that ¹³C NMR can effectively differentiate between diastereoisomers of 5beta-cholestane derivatives, which share the same 5beta-cholane core. For example, in the differentiation of the 25R and 25S isomers of 5beta-cholestane-3-alpha, 7-alpha, 26-triol, the chemical shifts for the carbons in the steroid nucleus (carbons 1-20) were identical. However, measurable differences in chemical shifts (0.05-0.20 ppm) were observed for five of the side-chain carbons, allowing for unambiguous assignment of the stereocenter at C-25. researchgate.net Furthermore, significant differences in ¹³C chemical shifts are observed between 5α (A/B-trans) and 5β (A/B-cis) isomers, providing a clear method to distinguish the core ring fusion. capes.gov.br

¹H NMR Spectroscopy: While often more complex, ¹H NMR provides detailed information through chemical shifts (δ) and coupling constants (J). These parameters are sensitive to the dihedral angles between protons, allowing for the determination of relative stereochemistry within the steroid ring system and side chain.

Table 2: Example of ¹³C NMR Chemical Shift Differences for Side-Chain Carbons in 5beta-Cholestane-3α,7α,26-triol Diastereomers

| Carbon Atom | 25R-Isomer (ppm) | 25S-Isomer (ppm) | Shift Difference (ppm) |

|---|---|---|---|

| C-24 | 30.60 | 30.55 | 0.05 |

| C-25 | 32.85 | 32.65 | 0.20 |

| C-26 | 66.85 | 66.75 | 0.10 |

| C-27 | 21.05 | 20.90 | 0.15 |

Data adapted from a study on 5beta-cholestane-3-alpha, 7-alpha, 26-triol. researchgate.net

Chiral Chromatography

Chromatographic techniques are essential for the physical separation of stereoisomers. mdpi.com High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a primary method for resolving enantiomers and epimers of cholane derivatives. sigmaaldrich.comresearchgate.net For instance, the (25R)- and (25S)-epimers of 3α,7α,12α-trihydroxy-5α-cholestan-27-oic acid and its glycine (B1666218) and taurine (B1682933) conjugates were successfully separated by HPLC on a reversed-phase C18 column, allowing for their individual characterization. researchgate.net Gas chromatography (GC) on chiral columns can also be employed for the separation of volatile chiral compounds. gcms.cz

Quantification in Biological Matrices (e.g., Animal Tissue Homogenates, Plasma, Urine)

The measurement of 5beta-cholane and its metabolites in biological samples is crucial for understanding their metabolic pathways and roles in physiology and pathology. The low concentrations typically present in complex matrices like plasma, urine, and tissue homogenates necessitate highly sensitive and specific analytical methods. vulcanchem.com The primary techniques employed are hyphenated mass spectrometry methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a classic and robust method for the analysis of steroids. It involves the chemical derivatization of the analytes to increase their volatility and thermal stability, followed by separation on a GC column and detection by a mass spectrometer. This technique has been successfully used to identify and quantify various bile acids and related compounds in biological fluids. For example, a qualitative study used GC-MS to identify several previously undetected 5beta-cholan-24-oic acid derivatives, including 3beta, 7alpha-dihydroxy-5beta-cholan-24-oic acid and 3alpha, 6alpha-dihydroxy-5beta-cholan-24-oic acid, in the plasma and urine of patients with cholestasis. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS), has become the method of choice for metabolomics and the targeted quantification of bile acids and related steroids. It offers high throughput, excellent sensitivity, and does not typically require derivatization. Sample preparation is a critical step to ensure reproducibility and high extraction yield. rsc.org Studies have utilized LC-MS to compare the metabolic profiles of plasma and urine, identifying significant differences in the levels of various metabolites, including steroid derivatives, between different study groups. nih.govfrontiersin.org

Table 3: Methodologies for Quantification of Cholane Derivatives in Biological Matrices

| Technique | Sample Type | Preparation Steps | Key Findings | Source |

|---|---|---|---|---|

| GC-MS | Plasma, Urine | Isolation, group separation, derivatization (e.g., methylation, silylation) | Identification of novel hydroxylated 5beta-cholan-24-oic acids in cholestasis patients. nih.gov | nih.gov |

| LC-MS | Plasma, Urine | Protein precipitation, extraction | Comparison of metabolic profiles; identified taurine and catechol as discriminating metabolites between study groups. nih.gov | nih.gov |

| UHPLC-MS | Plasma, Urine | Evaluation of monophasic and biphasic extractions (e.g., using methanol, acetonitrile, chloroform) | Optimized sample preparation protocols for high-throughput clinical metabolic phenotyping. rsc.org | rsc.org |

| UHPLC-Q-TOF MS | Plasma, Urine | Chromatographic separation on a BEH Amide column | Revealed age-related alterations in metabolic profiles, including pathways related to bile secretion. frontiersin.org | frontiersin.org |

Biological and Physiological Roles of 5beta Cholane Derivatives Non Clinical Focus

Regulation of Steroidogenesis and Metabolic Homeostasis

Beyond cholesterol, their influence extends to the metabolism of glucose, lipids, and energy. nih.govresearchgate.netnih.gov Bile acids affect triglyceride metabolism and are involved in regulating insulin (B600854) sensitivity and glucose homeostasis. diabetesjournals.orgnih.gov They can also influence energy expenditure by modulating thermogenesis in brown adipose tissue. diabetesjournals.org This broad regulatory capacity highlights bile acids as key signaling molecules that connect nutrient absorption with systemic metabolic control. nih.govnih.govshsmu.edu.cn

Interaction with Nuclear Receptors (e.g., Farnesoid X Receptor - FXR)

A primary mechanism through which 5beta-cholane derivatives exert their regulatory effects is by acting as ligands for nuclear receptors, most notably the Farnesoid X Receptor (FXR). nih.govnih.gov FXR is considered the main bile acid sensor within the body and is highly expressed in tissues central to bile acid metabolism, such as the liver and intestine. nih.govamegroups.org

When bile acids bind to and activate FXR, it forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific response elements on DNA, thereby regulating the transcription of target genes. nih.gov This activation is central to the feedback inhibition of bile acid synthesis. nih.gov For instance, activated FXR induces the expression of a protein that, in turn, represses the key enzyme in bile acid synthesis, cholesterol 7α-hydroxylase (CYP7A1). diabetesjournals.org

Different bile acids exhibit varying potencies as FXR agonists, with chenodeoxycholic acid (CDCA) being the most efficacious natural ligand. nih.gov The order of potency generally follows: CDCA > deoxycholic acid (DCA) = lithocholic acid (LCA) > cholic acid (CA). nih.gov Even derivatives without hydroxyl groups on the steroid rings have been found to activate FXR, demonstrating the receptor's adaptability. nih.gov The interaction between bile acids and FXR is a critical node in regulating not only bile acid levels but also lipid and glucose homeostasis. nih.govamegroups.org

| Bile Acid Derivative | Relative Potency as FXR Agonist | Reference |

|---|---|---|

| Chenodeoxycholic acid (CDCA) | Most Potent | nih.gov |

| Deoxycholic acid (DCA) | Intermediate | nih.gov |

| Lithocholic acid (LCA) | Intermediate | nih.gov |

| Cholic acid (CA) | Less Potent | nih.gov |

Interaction with G Protein-Coupled Receptors (e.g., TGR5/GPBAR1)

In addition to nuclear receptors, 5beta-cholane derivatives also signal through membrane-bound receptors, particularly the G protein-coupled receptor TGR5 (also known as GPBAR1). nih.govshsmu.edu.cn This interaction reveals a non-genomic signaling pathway for bile acids that complements the transcriptional regulation mediated by FXR. TGR5 is expressed in various tissues, including the intestine, gallbladder, and certain immune cells. nih.govnih.gov

Activation of TGR5 by bile acids leads to an increase in intracellular cyclic AMP (cAMP), which triggers downstream signaling cascades. nih.gov This pathway is involved in modulating energy expenditure, insulin sensitivity, and inflammatory responses. diabetesjournals.orgnih.gov For example, TGR5 activation in the intestine can stimulate the release of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that plays a role in glucose homeostasis. nih.gov

Similar to FXR, TGR5 shows selectivity for different bile acids. Lithocholic acid (LCA) is the most potent natural agonist for TGR5, followed by deoxycholic acid (DCA), chenodeoxycholic acid (CDCA), and cholic acid (CA). nih.govnih.gov This differential activation of FXR and TGR5 by various bile acid species allows for a complex and nuanced regulation of metabolic processes. shsmu.edu.cn

Studies in Animal Models and In Vitro Systems

Research using animal models and in vitro systems has been crucial in deciphering the complex roles of 5beta-cholane derivatives. These studies have allowed for detailed investigation into metabolic pathways and transport mechanisms that are difficult to study directly in humans.

The synthesis of primary bile acids from cholesterol is a multi-step process involving numerous enzymes, primarily occurring in the liver. nih.gov Animal models, particularly genetically modified mice, have been instrumental in outlining these pathways. researchgate.net There are two main synthesis routes: the "classic" (or neutral) pathway and the "alternative" (or acidic) pathway. nih.govthemedicalbiochemistrypage.org

The classic pathway, which accounts for the majority of bile acid production, is initiated by the enzyme cholesterol 7α-hydroxylase (CYP7A1). nih.govbasicmedicalkey.com The alternative pathway begins with the action of sterol 27-hydroxylase (CYP27A1). nih.govthemedicalbiochemistrypage.org Both pathways generate C27-bile acid intermediates, such as 5beta-cholestane-3alpha,7alpha,12alpha,25-tetrol (B232054) and 5beta-cholestane-3alpha,7alpha,12alpha,26-tetrol. nih.govfoodb.cahmdb.ca These intermediates undergo further enzymatic modifications, including the shortening of the side chain, to form the final C24 primary bile acids, cholic acid and chenodeoxycholic acid. nih.govnih.gov Studies in mice have identified specific enzymes involved in these conversions, such as Cyp2c70, which is responsible for producing muricholic acids, a type of bile acid prominent in mice but not humans. nih.gov

The enterohepatic circulation is a highly efficient process that recycles bile acids between the liver and intestine, and it relies on a coordinated system of transporters. nih.govbiologists.com Studies have identified key transport proteins responsible for moving 5beta-cholane derivatives across cell membranes in the liver and small intestine. nih.govresearchgate.net

In the liver, the Na+/taurocholate cotransporting polypeptide (NTCP) is responsible for the uptake of bile acids from the portal blood into hepatocytes. nih.govmdpi.com For secretion into the bile canaliculi, the bile salt export pump (BSEP), an ATP-dependent transporter, plays a crucial role. nih.govresearchgate.net

In the intestine, the majority of bile acids are reabsorbed in the terminal ileum via the Apical Sodium-Dependent Bile Acid Transporter (ASBT). nih.govnih.govnih.gov After being transported across the enterocyte, they are returned to the portal circulation by the heteromeric organic solute transporter OSTα-OSTβ located at the basolateral membrane. nih.govresearchgate.net A smaller fraction of less polar, unconjugated bile acids can be absorbed passively along the intestine. nih.govdoaj.org

| Transporter | Location | Function | Reference |

|---|---|---|---|

| NTCP (Na+/Taurocholate Cotransporting Polypeptide) | Hepatocyte (Basolateral Membrane) | Uptake of bile acids from blood into the liver | nih.govmdpi.com |

| BSEP (Bile Salt Export Pump) | Hepatocyte (Canalicular Membrane) | Secretion of bile acids from liver into bile | nih.gov |

| ASBT (Apical Sodium-Dependent Bile Acid Transporter) | Ileal Enterocyte (Apical Membrane) | Active reabsorption of bile acids from the intestine | nih.govnih.gov |

| OSTα-OSTβ (Organic Solute Transporter) | Ileal Enterocyte (Basolateral Membrane) | Export of bile acids from enterocyte into portal blood | nih.govresearchgate.net |

Biological Activity Beyond Metabolic Regulation

While the metabolic roles of 5beta-cholane derivatives are well-documented, these compounds also exhibit a range of other biological activities. These functions extend to antimicrobial actions and significant interactions within other biological systems, such as those in plants and amphibians.

Antimicrobial Properties of 5beta-Cholane Compounds

Certain synthetic derivatives of 5beta-cholane have demonstrated notable antimicrobial properties, particularly against gram-positive bacteria. nih.gov The effectiveness of these compounds is closely linked to their molecular structure, specifically their hydrophobicity. nih.gov

Research into benzylamido and amino derivatives of bile acids has shown that their antimicrobial action is correlated with the lipophilicity of the molecule, measured as the log P value. nih.gov The structure of the steroid nucleus and the nature of the side chain are critical in modulating this activity. nih.gov For instance, benzylamino derivatives have been found to be more active than their corresponding amide counterparts when ionization is considered. nih.gov

The antimicrobial efficacy is significantly influenced by the hydroxylation pattern of the steroid skeleton. A key factor is the hydrophobic surface area on the back (beta face) of the molecule. When hydroxyl groups are oriented in the 6 or 7 position, they can reduce this hydrophobic surface, leading to decreased antimicrobial activity. nih.gov Furthermore, trihydroxy derivatives, which have the lowest log P values, are practically inactive. nih.gov This suggests that a significant hydrophobic character is a prerequisite for the ability of these molecules to interact with and disrupt bacterial membranes. nih.gov The synthesis of specific derivatives, such as 3α- and 3β-amino-5β-cholan-24-oic acids, has been a focus of developing these antimicrobial agents. nih.gov

| Structural Feature | Impact on Antimicrobial Activity | Reference |

|---|---|---|

| Increased Hydrophobicity (log P) | Positively correlated with activity against gram-positive bacteria | nih.gov |

| Benzylamino Side Chain | More active than corresponding amides | nih.gov |

| Trihydroxy Derivatives | Practically inactive due to low hydrophobicity | nih.gov |

| -OH group at position 6 or 7 | Decreased activity due to reduced hydrophobic surface area | nih.gov |

Other Biological System Interactions (e.g., Plant Biosynthesis, Amphibian Bile)

The influence of the 5beta-cholane skeleton is not limited to microbes and mammals; it also plays roles in the biological systems of plants and amphibians.

Plant Biosynthesis

In the realm of plant biology, synthetic analogs of brassinosteroids featuring a 5beta-cholane structure have shown significant promise as plant growth promoters. mdpi.com Brassinosteroids are a class of polyhydroxysteroids that act as phytohormones, regulating various aspects of plant growth and development. mdpi.com

While naturally occurring brassinosteroids typically have a trans-type A/B ring fusion (5-alpha), studies on synthetic analogs with a cis-type A/B ring fusion (5-beta skeleton) have revealed that these compounds also exhibit potent biological activity. mdpi.com Specifically, 24-nor-5β-cholane type analogs, synthesized from hyodeoxycholic acid, have been tested for their growth-promoting effects using the rice lamina inclination test. mdpi.com Results indicated that a diastereoisomeric mixture of monobenzoylated derivatives was even more active than the natural hormone brassinolide (B613842) at very low concentrations. mdpi.com The high activity of these 5β-cholane analogs with bulky groups in the side chain is thought to be due to hydrophobic interactions with the BRI1/BAK1 receptor complex in plants. mdpi.com

| Compound Type | Biological Role | Key Finding | Reference |

|---|---|---|---|

| 24-nor-5β-cholane brassinosteroid analogs | Plant growth promotion | Monobenzoylated derivatives were more active than the natural hormone brassinolide at concentrations of 1 × 10⁻⁸ and 1 × 10⁻⁷ M. | mdpi.com |

| Synthetic 5β brassinosteroid analogs | Phytohormone activity | The cis A/B ring fusion (5β skeleton) is a viable alternative for creating active brassinosteroid analogs. | mdpi.com |

Amphibian Bile

The bile of amphibians often contains a complex mixture of bile salts, including derivatives with the 5beta-cholane structure. researchgate.net Unlike mammals, which primarily utilize C24 bile acids, the bile salt profiles of amphibians can be highly varied, sometimes containing C27 bile acids and C27 bile alcohols. researchgate.netnih.gov

5β C27 bile acids are commonly found in frogs. nih.gov The evolution of bile salt synthesis shows a progression, with the 5beta-cholane structure (A/B cis ring juncture) appearing early in vertebrate evolution. nih.gov This configuration gives the steroid nucleus a characteristic 'bent' shape. nih.gov In cartilaginous fish like sharks and rays, the primary bile alcohol is 5β-scymnol (3α,7α,12α,24,26,27-hexahydroxy-5β-cholestane), showcasing the ancient origins of the 5β-steroid nucleus in bile salt synthesis. nih.gov The presence of these diverse 5beta-cholane derivatives in amphibian bile highlights a different evolutionary path of cholesterol metabolism compared to mammals. researchgate.net

| Organism Group | 5beta-Cholane Derivative Type | Significance | Reference |

|---|---|---|---|

| Amphibians (Frogs) | C27 5β-bile acids | Represents a common class of bile acids in this group. | nih.gov |

| Chondrichthyes (Sharks, Skates) | 5β-scymnol (a C27 bile alcohol) | Illustrates the early evolution of the 5β (A/B cis) configuration in bile salts. | nih.gov |

Advanced Research Directions and Future Perspectives on 5beta Cholane

Exploration of Novel Synthetic Analogues for Mechanistic Probes

The synthesis of novel 5beta-cholane analogues is a key strategy for creating chemical probes that can elucidate complex biological pathways. Researchers are designing and synthesizing modified cholane (B1240273) structures to investigate specific molecular interactions and cellular processes. For instance, derivatives of lithocholic acid, a secondary bile acid, have been synthesized and characterized using comprehensive spectroscopic data analyses, including NMR and mass spectrometry, to understand structure-activity relationships srce.hr. These synthetic efforts aim to create molecules that can selectively interact with biological targets, serving as probes to dissect mechanisms of action. Studies have also explored the synthesis of brassinosteroid analogues based on the 24-nor-5beta-cholane skeleton, incorporating benzoate (B1203000) functions in the side chain, which have shown promising plant growth-promoting activities, suggesting potential applications as signaling probes in plant biology researchgate.netmdpi.com. Furthermore, the development of cholesterol-mimetic pyrene (B120774) probes, which incorporate cholane and cholestane (B1235564) structures, highlights the utility of these scaffolds in fluorescence-based detection and mechanistic studies google.com.

In-depth Enzymatic Mechanism Studies and Protein Engineering

Understanding the enzymatic transformations involving 5beta-cholane and related sterols is crucial for deciphering metabolic pathways. Research is focused on elucidating the detailed mechanisms by which enzymes interact with and modify these steroidal structures. This includes studying enzymes involved in bile acid metabolism and steroid biosynthesis. For example, efforts are underway to synthesize specific bile acid analogues, such as 12β-methyl-18-nor-bile acids, which are intended to serve as probes for investigating the roles of nuclear receptors like the farnesoid X nuclear receptor (FXR) and Takeda G-protein-coupled bile acid receptor 5 (TGR5) in metabolic and neurodegenerative diseases icepharma.com. Protein engineering approaches can further enhance our understanding by modifying enzymes to alter their substrate specificity or catalytic activity towards cholane derivatives, thereby providing insights into enzyme function and enabling the production of specific metabolites.

Advanced Structural Characterization of Complex Derivatives

The precise three-dimensional structure of 5beta-cholane derivatives and their interactions with biological macromolecules is essential for understanding their function. Advanced techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry are employed for the detailed structural characterization of complex derivatives srce.hrtaylorfrancis.com. For example, the synthesis and comprehensive spectroscopic data analyses of 3α-tosyloxy-5β-cholan-24-ol, 5β-cholan-24-ol, and 5β-cholan-24-yl tosylate have provided detailed 13C NMR assignments, contributing to the structural elucidation of these modified cholanes srce.hr. Such detailed structural information is vital for correlating molecular architecture with biological activity and for guiding the design of new analogues.

Comparative Biochemical Studies Across Species

Investigating the metabolism and biological roles of 5beta-cholane and related compounds across different species provides evolutionary and functional insights. Comparative biochemical studies help to identify variations in metabolic pathways, enzyme activities, and physiological functions related to cholane metabolism. For instance, understanding the differences in bile acid metabolism between various organisms can shed light on species-specific adaptations and the evolution of steroid signaling pathways. Research into the structure-activity relationships of steroids, including cholanes, across different species contributes to a broader understanding of how structural features dictate biological effects in diverse biological contexts taylorfrancis.comdrugdesign.org.

Systems Biology Approaches to Cholane Metabolism

Systems biology offers a holistic perspective on cholane metabolism by integrating data from genomics, transcriptomics, proteomics, and metabolomics. These approaches allow for the comprehensive analysis of complex regulatory networks and metabolic fluxes involving 5beta-cholane. By employing metabolomics, researchers can identify and quantify cholane metabolites in biological samples, providing a snapshot of metabolic states and identifying biomarkers for disease or physiological conditions researchgate.net. Network analysis and flux balance modeling can then be used to map out the entire cholane metabolic network, identify key regulatory nodes, and predict the effects of perturbations, offering a deeper understanding of how these pathways are integrated within cellular systems.

Development of Research Tools Based on 5beta-Cholane Scaffold

The 5beta-cholane scaffold serves as a valuable foundation for developing novel research tools designed to probe biological systems. This includes the creation of fluorescent probes, affinity labels, and biosensors that can track or report on the presence and activity of cholanes or their associated biological targets. For example, bile acid derivatives have been explored as fluorescent probes for studying intracellular processes jyu.fi. The development of cholesterol-mimetic pyrene probes, incorporating cholane structures, exemplifies the use of this scaffold to create tools for fluorescence-based detection and mechanistic studies google.com. Such tools are instrumental in advancing biochemical assays, imaging studies, and inhibitor discovery efforts.

Compound Name List:

5beta-Cholane

Lithocholic acid

3α-tosyloxy-5β-cholan-24-ol

5β-cholan-24-ol

5β-cholan-24-yl tosylate

24-nor-5beta-cholane

12β-methyl-18-nor-bile acids

Cholesterol

Cholic acid

Chenodeoxycholic acid

Deoxycholic acid

Hyodeoxycholic acid

Brassinosteroids

Stigmasterol

Pregnenolone

Diosgenin

5-androsten-3β,17,19-triol (19-Atriol)

Q & A

Q. What are the established methods for synthesizing and characterizing 5beta-Cholane in laboratory settings?

To synthesize 5beta-Cholane, researchers typically employ steroid backbone modifications via catalytic hydrogenation or enzymatic reduction of precursor compounds like cholestanes. Characterization requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm stereochemistry, high-resolution mass spectrometry (HRMS) for molecular weight validation, and chromatographic techniques (HPLC or GC) to assess purity (>95%). Experimental protocols must detail reaction conditions (temperature, solvent, catalyst), purification steps, and spectral data interpretation to ensure reproducibility .

Q. How can researchers validate the purity and stability of 5beta-Cholane in experimental systems?

Purity validation involves using differential scanning calorimetry (DSC) to detect melting point consistency (e.g., 76–78°C, as seen in related cholanes) and thermogravimetric analysis (TGA) to assess thermal decomposition . Stability testing under varying pH, temperature, and light exposure conditions should follow ICH guidelines, with degradation products monitored via LC-MS. Documentation must include controlled storage conditions (e.g., inert atmosphere, −20°C) and batch-specific data .

Q. What spectroscopic and chromatographic techniques are most effective for quantifying 5beta-Cholane in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is preferred for high sensitivity in complex matrices. Calibration curves using deuterated internal standards (e.g., d₆-5beta-Cholane) minimize matrix effects. For non-polar environments, gas chromatography (GC) with flame ionization detection (FID) provides reliable quantification. Method validation should include limits of detection (LOD), recovery rates, and inter-day precision metrics .

Advanced Research Questions

Q. How can structural modifications to 5beta-Cholane be systematically evaluated for their impact on receptor binding or metabolic pathways?

Adopt a structure-activity relationship (SAR) framework combining in silico docking studies (e.g., AutoDock Vina) with in vitro assays. For receptor binding, use competitive radioligand assays (e.g., ³H-labeled ligands) to measure IC₅₀ values. Metabolic pathway analysis requires stable isotope tracing (¹³C or ²H) and hepatocyte incubation followed by metabolite profiling via UPLC-QTOF-MS. Multivariate statistical analysis (PCA or PLS-DA) identifies key structural determinants of activity .

Q. What experimental strategies resolve contradictions in reported pharmacological data for 5beta-Cholane derivatives?

Contradictions may arise from differences in assay conditions (e.g., cell line variability, solvent effects). Address these by:

- Replicating studies under standardized conditions (e.g., ATCC cell lines, controlled DMSO concentrations ≤0.1%).

- Performing meta-analyses of published IC₅₀ values with sensitivity-weighted statistical models.

- Validating target specificity using CRISPR/Cas9 knockout models or isoform-selective inhibitors .

Q. How can researchers optimize analytical workflows to detect trace 5beta-Cholane metabolites in heterogeneous samples?

Implement a two-phase approach:

Sample Preparation : Solid-phase extraction (SPE) with mixed-mode sorbents to enrich metabolites, followed by derivatization (e.g., silylation for GC-MS compatibility).